Fmoc-4-(phenoxy)-L-phenylalanine
Overview
Description
Fmoc-4-(phenoxy)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions.
Mechanism of Action
Target of Action
Fmoc-4-(phenoxy)-L-phenylalanine, also known as Fmoc-Tyr(Ph)-OH, is a modified amino acid that is primarily used as a building block in the fabrication of functional materials . The primary targets of this compound are the proteins or peptides that it is incorporated into during synthesis .
Mode of Action
The mode of action of Fmoc-Tyr(Ph)-OH is based on its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . The fluorenyl ring and the methoxycarbonyl group in the Fmoc moiety contribute to the hydrophobic interactions and steric optimization, respectively . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides .
Biochemical Pathways
Fmoc-Tyr(Ph)-OH is involved in the self-assembly of functional molecules, which is a key process in the fabrication of bio-inspired materials . The self-assembly of Fmoc-modified amino acids and short peptides is a kinetically rapid and thermodynamically rigid process . The biochemical pathways affected by this compound are those related to the synthesis and assembly of peptides and proteins .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability when used in the synthesis of bioactive compounds.
Result of Action
The result of the action of Fmoc-Tyr(Ph)-OH is the formation of an entangled network of fibres, which are typically a few tens of nanometres in diameter and can be microns in length . These fibres are the result of the self-assembly of the Fmoc-modified amino acids and short peptides . The packing within these self-assembled fibres is driven by hydrogen bonding and significant packing of the aromatic protecting groups .
Action Environment
The action of Fmoc-Tyr(Ph)-OH is influenced by environmental factors such as pH and temperature . For instance, the type of gel formed by Fmoc-Tyr(Ph)-OH depends on the final pH of the system . Additionally, the compound is stored at temperatures between -15°C and -25°C , suggesting that its stability and efficacy may be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(phenoxy)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-4-(phenoxy)-L-phenylalanine can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.
Reduction: The compound can be reduced under specific conditions to modify the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and phenoxy groups.
Reduction: Reduced forms of the phenyl and phenoxy groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Fmoc-4-(phenoxy)-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino group during chain elongation.
Drug Development: The compound is used in the development of peptide-based drugs, particularly in targeting specific proteins and enzymes.
Biomaterials: It is used in the development of biomaterials such as hydrogels for tissue engineering and drug delivery.
Biological Studies: The compound is used in studying protein-protein interactions and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-4-(phenoxy)-L-phenylalanine but lacks the phenoxy group.
Fmoc-L-tyrosine: Contains a hydroxyl group instead of a phenoxy group.
Fmoc-L-tryptophan: Contains an indole group instead of a phenoxy group.
Uniqueness
This compound is unique due to the presence of the phenoxy group, which provides additional sites for chemical modification.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGUKFAPOBHGQ-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583810 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180414-93-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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